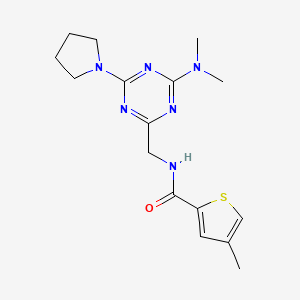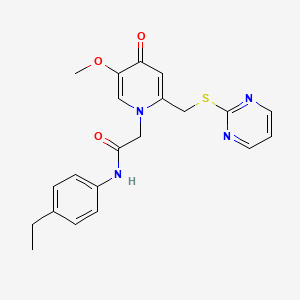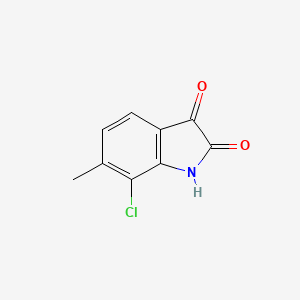
7-Chloro-6-methylisatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-methylisatin is a derivative of isatin, a versatile heterocyclic compound. Isatin and its derivatives have been extensively studied due to their wide range of biological activities and synthetic applications. This compound, specifically, is known for its unique structural properties, which make it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methylisatin typically involves the chlorination of 6-methylisatin. One common method includes the reaction of 6-methylisatin with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-6-methylisatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted isatin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Chloro-6-methylisatin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-methylisatin involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of biochemical pathways, making it a valuable tool in the study of disease mechanisms and the development of therapeutic agents.
Comparación Con Compuestos Similares
- 7-Chloroisatin
- 6-Methylisatin
- 5-Chloroisatin
- 5-Methylisatin
Comparison: 7-Chloro-6-methylisatin is unique due to the presence of both chlorine and methyl groups on the isatin core. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to its mono-substituted counterparts. Additionally, the specific positioning of the substituents can influence the compound’s biological activity, making it a valuable candidate for targeted research applications.
Propiedades
IUPAC Name |
7-chloro-6-methyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJWPYLWAUPQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2954704.png)
![3-Bromo-4-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2954705.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid](/img/structure/B2954706.png)
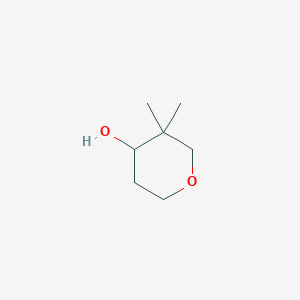
![2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)
![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)

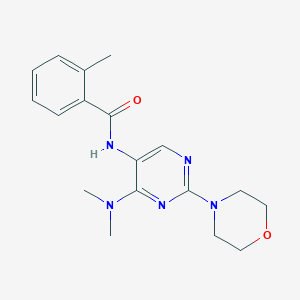
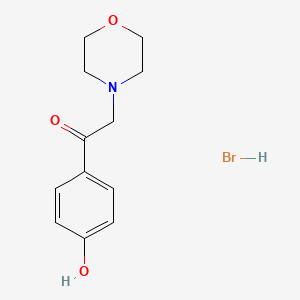
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)

